

Application Notes and Protocols for BUR1 Overexpression and Purification

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Compound of Interest

Compound Name: *BUR1*

Cat. No.: *B15542163*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the overexpression and purification of the **BUR1** kinase complex. The protocols detailed below are compiled from established methodologies in the field, offering robust approaches for obtaining active **BUR1** for downstream applications such as high-throughput screening, structural biology, and functional assays.

Introduction

The budding yeast, *Saccharomyces cerevisiae*, serves as the primary source for the isolation of the **BUR1** kinase complex, which is composed of the catalytic subunit, **BUR1**, and its cyclin partner, BUR2. This complex is a key regulator of transcription elongation and is also implicated in cell cycle progression through the TORC1 signaling pathway. Due to the challenges associated with the recombinant expression of active **BUR1-BUR2**, purification from its native yeast host is the most common and reliable method. This document outlines two primary strategies for this purpose: Immunoprecipitation of an epitope-tagged **BUR1** and Tandem Affinity Purification (TAP). Additionally, a general protocol for attempting recombinant co-expression in *Escherichia coli* is provided as a potential alternative.

Data Presentation

The following table summarizes representative data for the purification of a yeast kinase complex using Tandem Affinity Purification. It is important to note that specific yields and purity

for **BUR1** may vary depending on the specific strain, growth conditions, and precise protocol employed. One study on a different yeast protein kinase reported a 17,000-fold purification.

Table 1: Representative Purification of a Yeast Kinase Complex

Purification Step	Total Protein (mg)	Total Activity (units)	Specific Activity (units/mg)	Yield (%)	Purification (Fold)
Crude Lysate	1000	1000	1	100	1
IgG Affinity	10	700	70	70	70
TEV Cleavage	8	650	81.25	65	81.25
Calmodulin Affinity	0.5	500	1000	50	1000

Experimental Protocols

Protocol 1: Immunoprecipitation of HA-tagged **BUR1** from *S. cerevisiae*

This protocol describes the immunoprecipitation of **BUR1** tagged with a hemagglutinin (HA) epitope from yeast cell lysates.

Materials:

- Yeast strain expressing HA-tagged **BUR1**
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 5 mM EDTA, 0.1% (v/v) Triton X-100, and Complete Mini protease inhibitor cocktail (Roche)
- Anti-HA antibody
- Protein G magnetic beads
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (v/v) Tween 20

- Elution Buffer: 100 mM Glycine-HCl, pH 2.5
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- 2x SDS-PAGE sample buffer

Procedure:

- Cell Culture and Harvest: Grow yeast cells expressing HA-**BUR1** to mid-log phase ($OD_{600} \approx 0.8-1.0$). Harvest approximately 5×10^8 cells by centrifugation at $4,000 \times g$ for 5 minutes. Wash the cell pellet once with sterile water.
- Cell Lysis: Resuspend the cell pellet in 200 μ L of Lysis Buffer. Add an equal volume of glass beads. Lyse the cells by vigorous vortexing for 3-5 minutes at 4°C .
- Clarification of Lysate: Centrifuge the lysate at $14,000 \times g$ for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube.
- Immunoprecipitation:
 - Add 1-2 μ g of anti-HA antibody to the clarified lysate.
 - Incubate with gentle rotation for 2-4 hours at 4°C .
 - Add 25 μ L of pre-washed Protein G magnetic beads and incubate for another 1 hour at 4°C .
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads three times with 1 mL of Wash Buffer.
- Elution:
 - To elute the protein, add 50 μ L of Elution Buffer and incubate for 5 minutes at room temperature.

- Pellet the beads and transfer the supernatant to a fresh tube containing 5 μ L of Neutralization Buffer.
- Alternatively, for SDS-PAGE analysis, add 25 μ L of 2x SDS-PAGE sample buffer directly to the beads and boil for 5 minutes.

Protocol 2: Tandem Affinity Purification (TAP) of **BUR1-BUR2** Complex from *S. cerevisiae*

This protocol is adapted from the method by Rigaut et al., 1999 and is suitable for obtaining highly pure **BUR1-BUR2** complex for functional studies.

Materials:

- Yeast strain with **BUR1** C-terminally tagged with the TAP tag (Protein A - TEV cleavage site - Calmodulin Binding Peptide)
- TAP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% NP-40, and protease inhibitors
- IgG Sepharose beads
- TEV Protease
- TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.1% NP-40
- Calmodulin Affinity Resin
- Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl_2 , 10 mM β -mercaptoethanol, 0.1% NP-40
- Calmodulin Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 10 mM β -mercaptoethanol, 0.1% NP-40

Procedure:

- Preparation of Yeast Extract: Grow a large-scale culture (2-6 liters) of the TAP-tagged yeast strain. Harvest cells and prepare a crude extract by cryo-milling or bead beating in TAP Lysis Buffer.
- First Affinity Purification (IgG Affinity):
 - Incubate the clarified lysate with IgG Sepharose beads for 2 hours at 4°C with gentle rotation.
 - Wash the beads extensively with TAP Lysis Buffer.
- TEV Protease Cleavage:
 - Resuspend the beads in TEV Cleavage Buffer containing TEV protease.
 - Incubate for 2 hours at 16°C to release the **BUR1** complex from the Protein A tag.
- Second Affinity Purification (Calmodulin Affinity):
 - Collect the eluate from the TEV cleavage step and add CaCl₂ to a final concentration of 2 mM.
 - Apply this mixture to a Calmodulin Affinity Resin column.
 - Wash the column with Calmodulin Binding Buffer.
- Elution:
 - Elute the purified **BUR1**-BUR2 complex with Calmodulin Elution Buffer. The EGTA in this buffer chelates the calcium, disrupting the binding to calmodulin.

Protocol 3: Recombinant Co-expression of **BUR1**-BUR2 in *E. coli* (General Approach)

While challenging for many eukaryotic complexes, this protocol provides a general framework for attempting the co-expression of **BUR1** and BUR2 in *E. coli* using a polycistronic vector system.

Materials:

- Polycistronic expression vector (e.g., pST44-based)
- E. coli expression strain (e.g., BL21(DE3))
- LB medium and appropriate antibiotics
- IPTG (Isopropyl β -D-1-thiogalactopyranoside)
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
- Ni-NTA affinity resin (for His-tagged protein)

Procedure:

- Vector Construction: Clone the coding sequences of **BUR1** and BUR2 into a polycistronic expression vector. It is advisable to add a purification tag (e.g., 6xHis) to one of the subunits.
- Transformation: Transform the expression plasmid into a suitable E. coli strain.
- Expression:
 - Grow a starter culture overnight.
 - Inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
 - Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Cell Harvest and Lysis:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in Lysis Buffer and lyse by sonication or high-pressure homogenization.
- Purification:

- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA column.
- Wash the column with Lysis Buffer containing a low concentration of imidazole (e.g., 20 mM).
- Elute the protein complex with a high concentration of imidazole (e.g., 250-500 mM).
- Further Purification (Optional): The eluted complex can be further purified by size-exclusion chromatography to separate it from aggregates and other contaminants.

Protocol 4: In Vitro Kinase Assay for Purified **BUR1**

This protocol is for assessing the kinase activity of the purified **BUR1** complex using a radiolabeling approach.

Materials:

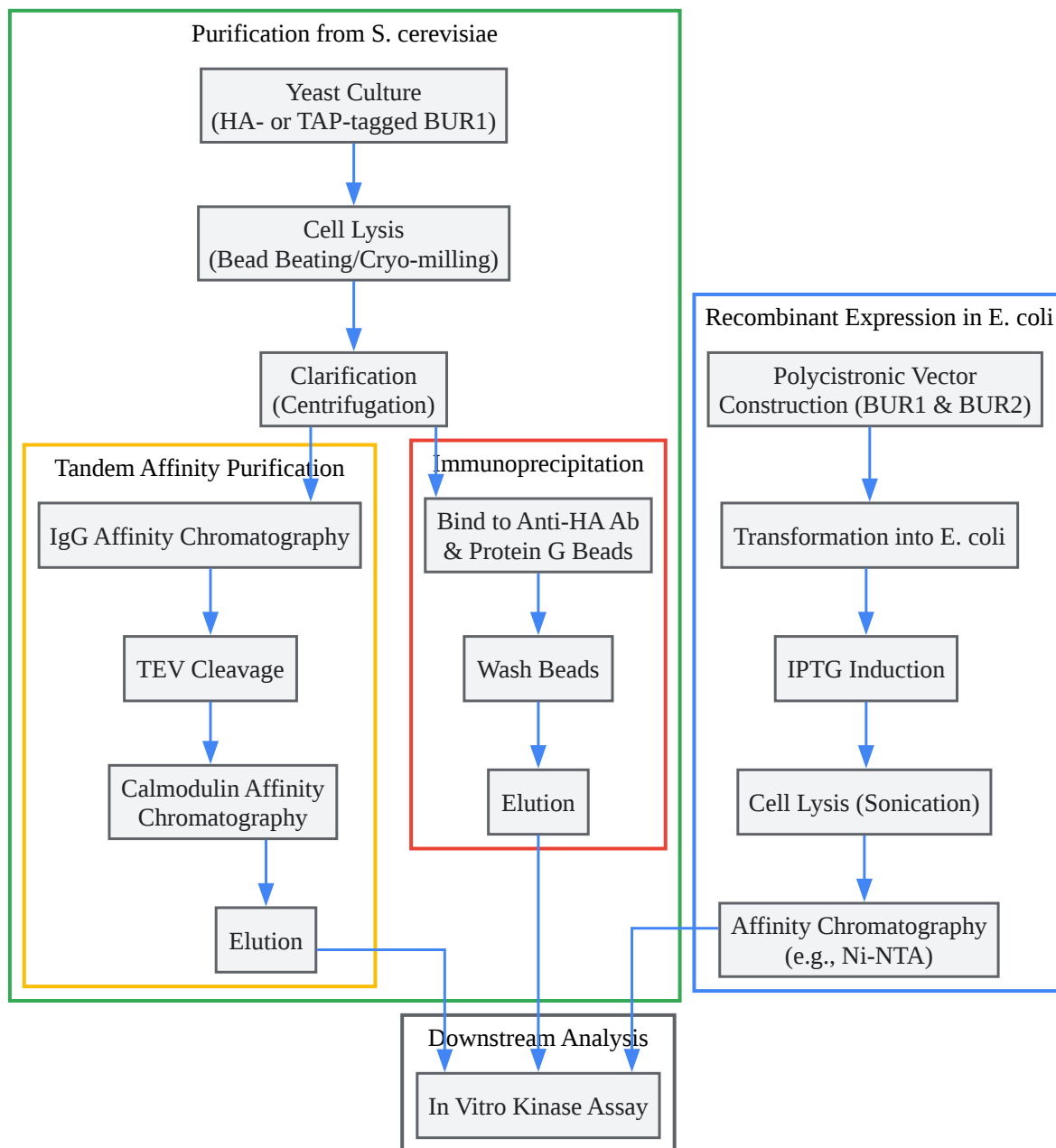
- Purified **BUR1**-BUR2 complex
- Kinase Substrate (e.g., GST-CTD of Rpb1, Spt5)
- Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT
- ATP mix: 100 μM cold ATP, 10 μCi [γ-³²P]ATP
- 5x SDS-PAGE loading buffer

Procedure:

- Reaction Setup: In a microcentrifuge tube, combine:
 - Purified **BUR1**-BUR2 complex (amount to be optimized)
 - Substrate (e.g., 1-5 μg)
 - Kinase Buffer to a final volume of 20 μL.

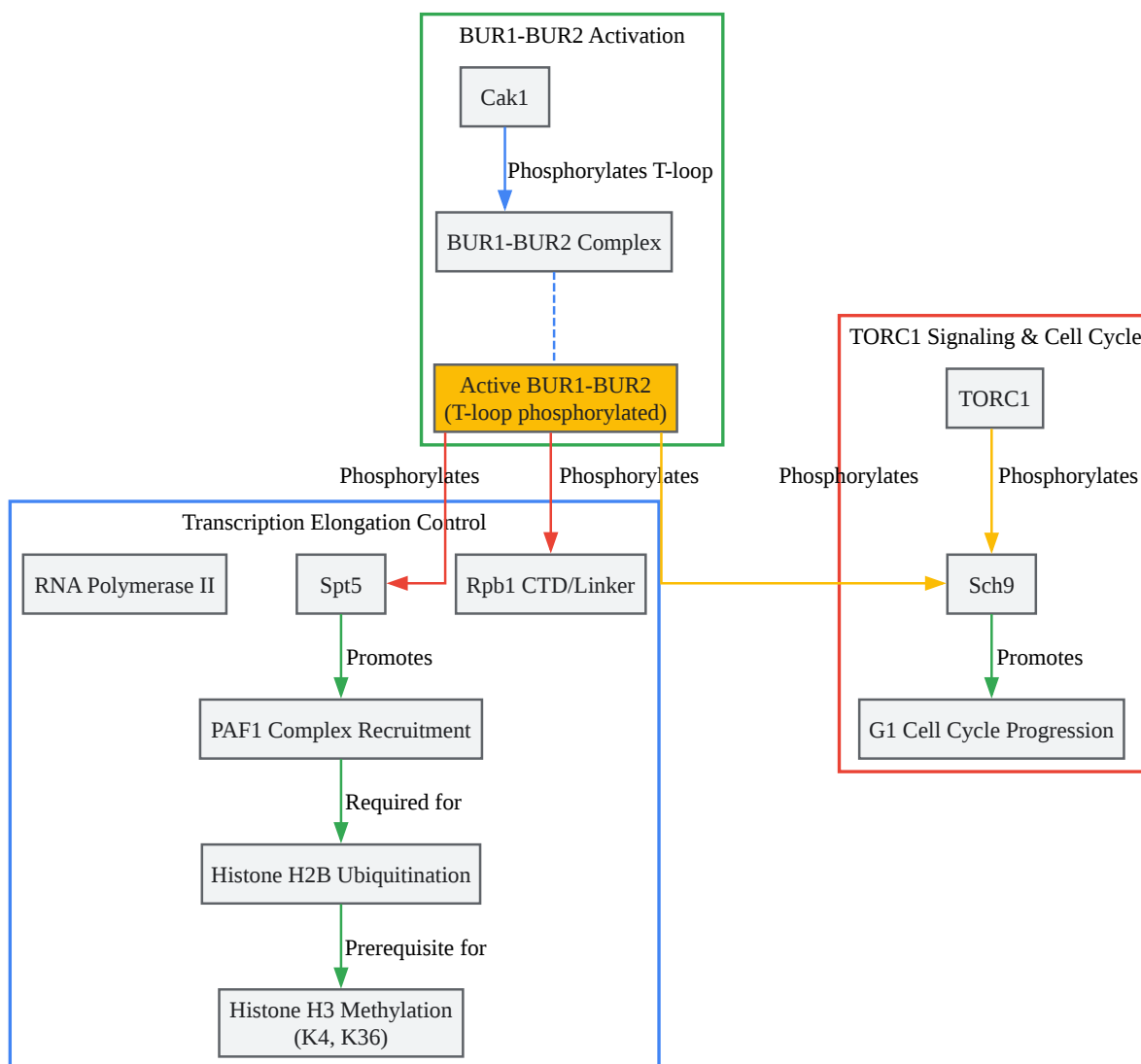
- Initiate Reaction: Add 5 μ L of the ATP mix to start the reaction.
- Incubation: Incubate at 30°C for 20-30 minutes.
- Stop Reaction: Terminate the reaction by adding 6 μ L of 5x SDS-PAGE loading buffer.
- Analysis:
 - Boil the samples for 5 minutes.
 - Separate the proteins by SDS-PAGE.
 - Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

Visualizations



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Caption: Experimental workflow for **BUR1** purification and analysis.



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Caption: **BUR1** signaling pathways in transcription and cell cycle control.

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